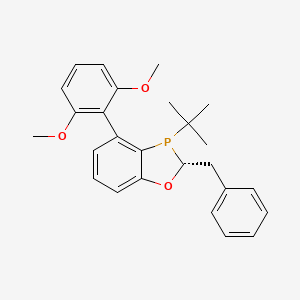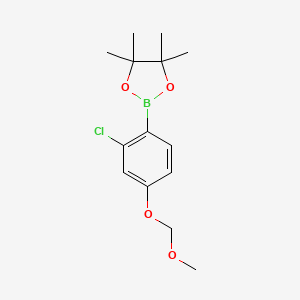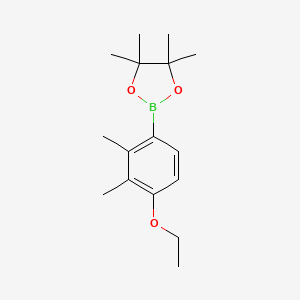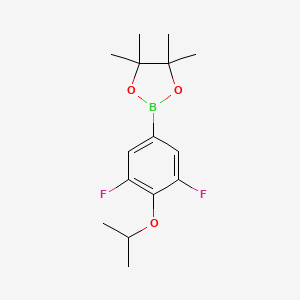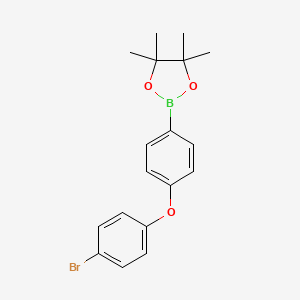
(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This compound is likely to be a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions . The synthesis could also involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. One of the most significant reactions is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to form carbon–carbon bonds and is widely applied in organic synthesis .
Wirkmechanismus
The mechanism of action of “(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid” in chemical reactions, such as the Suzuki–Miyaura cross-coupling, involves the transmetalation process . In this process, a metal catalyst, such as palladium, facilitates the transfer of a group (in this case, the boronic acid group) from one molecule to another .
Zukünftige Richtungen
The future directions for “(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid” could involve its use in the development of new synthetic methods and materials. Its potential applications in Suzuki–Miyaura cross-coupling and other carbon–carbon bond forming reactions make it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
(5-bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClFO3/c9-5-1-4(8(13)14)7(11)3(2-12)6(5)10/h1-2,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTKQHJXXHEVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C=O)Cl)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B8207019.png)
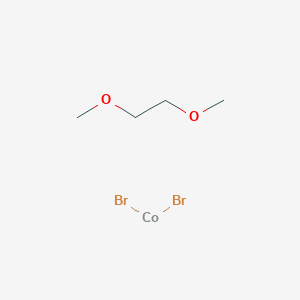
![2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B8207036.png)
![2-[(2R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine](/img/structure/B8207043.png)
